2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane
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Overview
Description
2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane is an organic compound characterized by the presence of a bromine, fluorine, and methoxy group attached to a phenyl ring, which is further connected to a 1,3-dioxolane moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-bromo-2-fluoro-6-methoxyphenol.
Formation of the Dioxolane Ring: The phenol is reacted with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis and ensure consistent product quality.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the purification process and reduce manual intervention.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution: Products include derivatives with different substituents replacing the bromine atom.
Oxidation: Products include aldehydes or acids derived from the methoxy group.
Reduction: Products include dehalogenated compounds.
Scientific Research Applications
2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The presence of the bromine, fluorine, and methoxy groups influences its reactivity and binding affinity to various targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Affecting receptor signaling pathways.
Modifying Cellular Processes: Altering cellular processes such as gene expression or protein synthesis.
Comparison with Similar Compounds
2-(4-Bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane can be compared with similar compounds such as:
4-Bromo-2-fluoro-6-methoxyphenylboronic acid: Similar structure but with a boronic acid group instead of a dioxolane ring.
(4-Bromo-2-fluoro-6-methoxyphenyl)(methyl)sulfane: Contains a sulfane group instead of a dioxolane ring.
2-(4-Bromo-2-fluoro-6-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure with a dioxaborolane ring.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the 1,3-dioxolane ring, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-(4-bromo-2-fluoro-6-methoxyphenyl)-1,3-dioxolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO3/c1-13-8-5-6(11)4-7(12)9(8)10-14-2-3-15-10/h4-5,10H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDVEACNRVMDLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)F)C2OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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